molecular formula C15H15N5OS B2380517 6-Cyclopropyl-3-[2-(thieno[3,2-d]pyrimidin-4-ylamino)ethyl]pyrimidin-4-one CAS No. 2380083-84-9

6-Cyclopropyl-3-[2-(thieno[3,2-d]pyrimidin-4-ylamino)ethyl]pyrimidin-4-one

Cat. No. B2380517
CAS RN: 2380083-84-9
M. Wt: 313.38
InChI Key: CKTMTQWONXWFSU-UHFFFAOYSA-N
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Description

“6-Cyclopropyl-3-[2-(thieno[3,2-d]pyrimidin-4-ylamino)ethyl]pyrimidin-4-one” is a compound that belongs to the class of chemical compounds known as thienopyrimidines . Thienopyrimidines are structural analogues of biogenic purines and can be considered as potential nucleic acid antimetabolites .


Synthesis Analysis

The synthesis of thienopyrimidines involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .


Chemical Reactions Analysis

The chemical reactions involving thienopyrimidines typically involve the formation of a pyrimidine ring through cyclization reactions . The reaction conditions and reagents used can influence the specific products formed .

Mechanism of Action

While the specific mechanism of action for “6-Cyclopropyl-3-[2-(thieno[3,2-d]pyrimidin-4-ylamino)ethyl]pyrimidin-4-one” is not available, thienopyrimidines have been reported to inhibit Cytochrome bd oxidase (Cyt-bd), an attractive drug target in Mycobacterium tuberculosis .

Future Directions

Thienopyrimidines represent an important class of chemical compounds with diverse biological activities . Future research could focus on optimizing the structure of these compounds to create more selective and active anticancer agents . Additionally, these compounds could be explored for their potential in treating other diseases, given their wide range of pharmacological properties .

properties

IUPAC Name

6-cyclopropyl-3-[2-(thieno[3,2-d]pyrimidin-4-ylamino)ethyl]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5OS/c21-13-7-12(10-1-2-10)19-9-20(13)5-4-16-15-14-11(3-6-22-14)17-8-18-15/h3,6-10H,1-2,4-5H2,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKTMTQWONXWFSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(C=N2)CCNC3=NC=NC4=C3SC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyclopropyl-3-[2-(thieno[3,2-d]pyrimidin-4-ylamino)ethyl]pyrimidin-4-one

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